molecular formula C16H16N4O3S B11463220 2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11463220
M. Wt: 344.4 g/mol
InChI Key: MBNBCQZBLNZEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes a methoxy group, a propyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved using reagents such as thionyl chloride and hydrazine hydrate under controlled conditions.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate aldehydes or ketones.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the thiadiazolo[3,2-A]pyrimidine core using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiadiazolo[3,2-A]pyrimidines.

Scientific Research Applications

2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-{5-oxo-2-methyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
  • 2-Methoxy-N-{5-oxo-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
  • 2-Methoxy-N-{5-oxo-2-butyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Uniqueness

2-Methoxy-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-methoxy-N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C16H16N4O3S/c1-3-6-13-19-20-15(22)11(9-17-16(20)24-13)18-14(21)10-7-4-5-8-12(10)23-2/h4-5,7-9H,3,6H2,1-2H3,(H,18,21)

InChI Key

MBNBCQZBLNZEMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.